molecular formula C19H18FN3O2S B2736261 N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 484681-56-3

N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No. B2736261
CAS RN: 484681-56-3
M. Wt: 371.43
InChI Key: XFIYPBVXJTVNFL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a methoxyphenyl group, and an imidazole ring, which are all connected by a sulfanylacetamide linker. These functional groups could potentially give this compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and methoxyphenyl groups are both aromatic, which could result in interesting electronic properties. The imidazole ring is a heterocycle containing two nitrogen atoms, which could also contribute to the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its lipophilicity, while the amide group could allow for hydrogen bonding .

Scientific Research Applications

Pharmacological Potential and Therapeutic Applications

Research into heterocyclic compounds, including those similar to the specified chemical structure, has shown potential in the development of treatments for various conditions. For example, a study explored the computational and pharmacological evaluation of heterocyclic derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated moderate to potent effects across different assays, indicating their utility in designing new therapeutic agents (Faheem, 2018).

Antimicrobial Activity

Novel thiazolidin-4-one derivatives , similar in structural complexity to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant in vitro antibacterial and antifungal activities against various pathogens, suggesting the potential use of such derivatives in treating infections (Baviskar, Deore, & Khadabadi, 2013).

Diagnostic Imaging

A study focused on the synthesis of fluoroproxyfan , a compound used as a radioligand for imaging histamine H3 receptors, indicating the utility of fluorine-substituted compounds in developing diagnostic tools for clinical PET studies. This research highlights the potential applications of similar compounds in medical imaging and diagnostics (Iwata et al., 2000).

Synthesis of Novel Compounds

The chemical compound , with its complex structure, could serve as a precursor or a structural motif in synthesizing novel compounds with potential biological activity. For example, the synthesis and evaluation of sulfide and sulfone derivatives of thiazole compounds have shown that such structures can be modified to enhance their antimicrobial activity, indicating the versatility and utility of similar compounds in medicinal chemistry (Badiger et al., 2013).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on optimizing its structure for better activity, studying its pharmacokinetics, or testing its efficacy in preclinical models .

properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-23-17(13-3-9-16(25-2)10-4-13)11-21-19(23)26-12-18(24)22-15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIYPBVXJTVNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

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